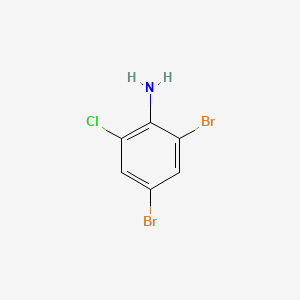

2,4-Dibromo-6-chloroaniline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dibromo-6-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFROLNRQDCAZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401668 | |

| Record name | 2,4-Dibromo-6-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-18-0 | |

| Record name | 2,4-Dibromo-6-chloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-6-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibromo-6-chloroaniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-chloroaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and one chlorine atom on the aniline ring, imparts specific reactivity and properties that are of significant interest in the development of novel pharmaceuticals, agrochemicals, and dyes.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, safety considerations, and its emerging role in medicinal chemistry and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 874-18-0 | [2] |

| Molecular Formula | C₆H₄Br₂ClN | [2] |

| Molecular Weight | 285.36 g/mol | [2] |

| Appearance | Orange to brown powder or crystalline solid | [1] |

| Melting Point | 99-101 °C | |

| Boiling Point | 347.63 °C (calculated) | [3] |

| Solubility | Sparingly soluble in water. | [4] |

| InChI Key | MFROLNRQDCAZCD-UHFFFAOYSA-N | [1] |

| SMILES | NC1=C(Br)C=C(Br)C=C1Cl | [1] |

Synthesis of this compound

The synthesis of this compound typically involves the electrophilic halogenation of an aniline derivative. A common strategy is the protection of the amino group, followed by regioselective bromination and chlorination, and subsequent deprotection.

Proposed Synthetic Pathway

A plausible synthetic route starting from a suitable aniline precursor is outlined below. This multi-step process allows for controlled introduction of the halogen substituents at the desired positions.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of Halogenated Anilides (General Procedure)

The following is a generalized protocol for the halogenation of anilides, which can be adapted for the synthesis of this compound. This procedure is based on established methods for the preparation of similar compounds.[5][6]

Step 1: Acetylation of the Starting Aniline

-

Dissolve the starting aniline in glacial acetic acid.

-

Add acetic anhydride dropwise while stirring and maintaining the temperature below 30°C.

-

Stir the mixture for 1-2 hours at room temperature to ensure complete acetylation.

-

Pour the reaction mixture into ice-water to precipitate the N-acetylated product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Bromination of the N-Acetylated Aniline

-

Dissolve the N-acetylated aniline in a suitable solvent such as glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature.

-

Stir the mixture for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine.

-

Precipitate the dibrominated product by adding water, then filter, wash, and dry.

Step 3: Chlorination of the Dibrominated Intermediate

-

Suspend the dibrominated N-acetylated aniline in a mixture of acetic acid and water.

-

Bubble chlorine gas through the suspension while maintaining the temperature between 20-30°C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water to precipitate the chlorinated product.

-

Filter the product, wash thoroughly with water, and dry.

Step 4: Hydrolysis of the N-Acetyl Group

-

Reflux the 2,4-dibromo-6-chloro-N-acetylaniline in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

After the hydrolysis is complete (monitored by TLC), cool the reaction mixture.

-

If acidic hydrolysis was used, neutralize with a base to precipitate the free aniline. If basic hydrolysis was used, extract the product with an organic solvent.

-

Purify the crude this compound by recrystallization or column chromatography.

Safety and Handling

This compound is a chemical that requires careful handling to minimize exposure and ensure laboratory safety.

Table 2: Hazard Information for this compound

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash skin thoroughly after handling. |

| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| IF ON SKIN: Wash with plenty of water. | |

| Use only outdoors or in a well-ventilated area. |

Applications in Medicinal Chemistry and Drug Discovery

Halogenated compounds are of significant interest in medicinal chemistry as the inclusion of halogen atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[7] this compound serves as a key intermediate in the synthesis of various bioactive molecules.

Role as a Pharmaceutical Intermediate

The presence of amino and halogen functionalities on the aromatic ring of this compound allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules with potential therapeutic applications. These transformations can include nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination to construct diverse molecular scaffolds.

Potential Biological Activity of Halogenated Anilines

Recent studies on other halogenated anilines have demonstrated their potential as antimicrobial and antibiofilm agents. For instance, compounds like 4-bromo-3-chloroaniline have shown activity against uropathogenic Escherichia coli and ESKAPE pathogens.[3] The proposed mechanism of action involves the inhibition of adenylate cyclase, a key enzyme in bacterial signaling pathways.[3] The presence of halogen atoms is believed to enhance the binding affinity of these compounds to the enzyme through halogen bond interactions.

Hypothetical Signaling Pathway Inhibition

Based on the findings for other halogenated anilines, it is plausible that this compound or its derivatives could exhibit similar biological activity. The inhibition of adenylate cyclase would disrupt the production of cyclic AMP (cAMP), a crucial second messenger in bacteria that regulates the expression of virulence factors.

Caption: Hypothetical inhibition of bacterial adenylate cyclase by a this compound derivative.

This proposed mechanism suggests a promising avenue for the development of novel antibacterial agents derived from this compound. Further research, including synthesis of derivatives and in vitro and in vivo testing, is warranted to validate this hypothesis.

Conclusion

This compound is a chemical compound with significant potential in the field of organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined physicochemical properties and versatile reactivity make it a valuable building block for medicinal chemists. The insights into the potential antimicrobial activity of halogenated anilines open up new avenues for research and development, positioning this compound as a compound of interest for future drug discovery programs. As with all chemical reagents, appropriate safety precautions must be observed during its handling and use.

References

- 1. This compound | C6H4Br2ClN | CID 4295982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:874-18-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halogenated anilines as novel natural products from a marine biofilm forming microalga [agris.fao.org]

- 5. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]

- 6. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dibromo-6-chloroaniline for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dibromo-6-chloroaniline, a halogenated aromatic amine of significant interest in synthetic organic chemistry. With its unique substitution pattern, this compound serves as a versatile building block in the synthesis of a variety of complex molecules, including those with potential pharmaceutical applications. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this compound's characteristics and utility.

Introduction and Significance

This compound is an organic compound featuring a benzene ring substituted with an amino group, two bromine atoms, and one chlorine atom.[1] The presence and specific positioning of these functional groups impart distinct reactivity to the molecule, making it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] The electron-withdrawing nature of the halogen atoms influences the basicity of the amino group and the regioselectivity of further chemical transformations. Understanding the interplay of these structural features is paramount for its effective utilization in multi-step synthetic pathways.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, characterization, and application in synthesis.

Physical Properties

This compound is typically a solid at room temperature, appearing as a crystalline or powdery substance.[1] Key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 874-18-0 | [1] |

| Molecular Formula | C₆H₄Br₂ClN | [1] |

| Molecular Weight | 285.36 g/mol | [2] |

| Appearance | Crystalline or powdery solid | [1] |

| Melting Point | 99-101 °C | [1] |

| Boiling Point | 347.63 °C (Predicted) | |

| Solubility | Sparingly soluble in water. Soluble in many organic solvents. |

Spectral Data (Predicted and Comparative)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two aromatic protons. Due to the substitution pattern, these protons would appear as distinct signals, likely doublets, with chemical shifts influenced by the adjacent halogen and amino groups. For comparison, the aromatic protons of the isomer 2,6-Dibromo-4-chloroaniline appear as a singlet at 7.38 ppm.[3] The amino group protons would likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The chemical shifts of these carbons are significantly influenced by the attached substituents. Carbons bonded to bromine and chlorine will be shifted downfield. For comparison, the aromatic carbons of 2,6-Dibromo-4-chloroaniline show signals at approximately 141.0, 131.2, 122.6, and 108.4 ppm.[3]

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. The N-H stretching of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the benzene ring will be in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will be found in the fingerprint region, typically below 1000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms and one chlorine atom. The fragmentation pattern will likely involve the loss of halogen atoms and the amino group.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through the electrophilic bromination of 2-chloroaniline. The amino group is a strong activating group, directing the incoming electrophiles (bromine) to the ortho and para positions. Since the para position is unsubstituted in 2-chloroaniline, it is susceptible to bromination. The second bromine atom will then substitute at the other available ortho position.

Proposed Synthetic Workflow

A plausible synthetic route starting from 2-chloroaniline is outlined below. This process involves the protection of the amine, followed by sequential halogenation and deprotection.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

The following protocol is an adaptation from established procedures for the halogenation of anilines and should be optimized for the specific synthesis of this compound.[4]

Step 1: Acetylation of 2-Chloroaniline

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Allow the mixture to cool to room temperature and then pour it into ice-cold water with vigorous stirring.

-

Collect the precipitated N-(2-chlorophenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Step 2: Dibromination of N-(2-chlorophenyl)acetamide

-

Dissolve the dried N-(2-chlorophenyl)acetamide in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a thermometer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

-

Collect the precipitated N-(2,4-dibromo-6-chlorophenyl)acetamide by vacuum filtration, wash thoroughly with water, and dry.

Step 3: Hydrolysis of N-(2,4-dibromo-6-chlorophenyl)acetamide

-

Suspend the dried N-(2,4-dibromo-6-chlorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide until basic.

-

The product, this compound, will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the amino group and the halogen substituents on the aromatic ring.

Key Chemical Reactions

-

Diazotization and Sandmeyer Reactions: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is a versatile intermediate that can undergo various Sandmeyer reactions to replace the amino group with other functionalities such as -Cl, -Br, -CN, or -OH. This allows for the synthesis of a wide range of polysubstituted aromatic compounds.

-

Buchwald-Hartwig Amination: The C-Br and C-Cl bonds in this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of new C-N bonds, enabling the synthesis of more complex diaryl or alkyl-aryl amines.

-

N-Alkylation and N-Acylation: The amino group can be readily alkylated or acylated using appropriate electrophiles to introduce various substituents, further expanding the synthetic utility of this molecule.

Role as a Synthetic Intermediate in Drug Development

Halogenated anilines are important scaffolds in medicinal chemistry. While a specific, marketed drug directly using this compound as a starting material is not prominently documented in publicly available literature, its structural motifs are present in various bioactive molecules. The strategic placement of the halogen atoms allows for fine-tuning of the electronic and lipophilic properties of a drug candidate, which can significantly impact its pharmacokinetic and pharmacodynamic profile. It serves as a key building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for quality control and reaction monitoring during the synthesis and use of this compound.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.[5] Detection is commonly performed using a UV detector.

Illustrative HPLC Workflow:

Caption: General workflow for HPLC analysis of this compound.

Spectroscopic Analysis

For structural confirmation, a combination of NMR, IR, and mass spectrometry is employed as described in the physicochemical properties section.

Protocol for NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm or sonicate the vial.

-

Transfer the solution into a clean NMR tube using a Pasteur pipette, filtering through a small cotton plug to remove any particulate matter.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Safety, Handling, and Toxicology

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions.

-

Hazard Identification: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

The toxicological properties of many halogenated anilines have been studied, and they are known to have potential environmental and health impacts.[7] Therefore, minimizing exposure and environmental release is crucial.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of pharmaceuticals and materials science. Its unique pattern of halogen substitution provides a platform for a variety of chemical transformations, allowing for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C6H4Br2ClN | CID 4295982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. fishersci.com [fishersci.com]

- 5. Separation of 4-Bromo-2,6-dichloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. CAS 874-18-0: this compound | CymitQuimica [cymitquimica.com]

- 7. scribd.com [scribd.com]

An In-Depth Technical Guide to 2,4-Dibromo-6-chloroaniline for Advanced Research

Abstract: This technical guide provides a comprehensive overview of 2,4-Dibromo-6-chloroaniline, a key halogenated aromatic intermediate in organic synthesis. The document details its fundamental physicochemical properties, molecular structure, and molecular weight. It further presents a validated synthesis protocol, methods for analytical characterization, and discusses its applications in the fields of pharmaceutical and materials science research. Safety protocols and handling guidelines are also included to ensure safe laboratory practices. This guide is intended for researchers, chemists, and professionals in drug development who utilize halogenated anilines as versatile building blocks for novel molecular entities.

Molecular Structure and Physicochemical Properties

This compound is a substituted aniline featuring two bromine atoms and one chlorine atom on the benzene ring, with an amino group at position 1.[1] This substitution pattern imparts specific reactivity and properties crucial for its role as a chemical intermediate. The presence of electron-withdrawing halogens deactivates the aromatic ring towards electrophilic substitution while directing incoming groups. The amino group, conversely, is an activating, ortho-, para-director, though its influence is sterically hindered by the adjacent halogen atoms.

Molecular Visualization

The structural arrangement of this compound is critical to its chemical behavior. The following diagram illustrates the connectivity of the atoms and the substitution pattern on the aniline core.

Caption: Molecular structure of this compound.

Core Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. These values are essential for experimental design, including reaction setup, solvent selection, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Br₂ClN | [1][2][3] |

| Molecular Weight | 285.36 g/mol | [1][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 874-18-0 | [1][2][3] |

| Appearance | Orange to Brown powder/crystal | [1] |

| Melting Point | 95 °C | [2] |

| Boiling Point | 347.63 °C (Normal) | [2] |

| SMILES | NC1=C(Br)C=C(Br)C=C1Cl | [1] |

| InChI Key | MFROLNRQDCAZCD-UHFFFAOYSA-N | [1][2] |

Synthesis and Purification Protocol

The synthesis of polysubstituted anilines like this compound requires a regioselective approach. A common and effective strategy involves the direct halogenation of a less substituted aniline precursor. The following protocol outlines a laboratory-scale synthesis starting from 2-chloroaniline.

Synthesis Workflow

The overall process involves the protection of the amino group, followed by sequential bromination, and finally deprotection to yield the target compound.

Caption: Workflow for synthesis and purification.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 2-chloroaniline.

Materials:

-

2-chloroaniline

-

Acetic anhydride

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Glacial acetic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Standard laboratory glassware and magnetic stirrer

Protocol:

-

Protection of the Amino Group:

-

In a round-bottom flask, dissolve 2-chloroaniline (1 eq.) in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add acetic anhydride (1.1 eq.).

-

Allow the reaction to stir for 1-2 hours at room temperature to form 2-chloroacetanilide. The completion can be monitored by TLC.

-

Causality: The acetylation step protects the highly activating amino group, preventing undesired side reactions and controlling the regioselectivity of the subsequent bromination.

-

-

Dibromination:

-

To the solution of 2-chloroacetanilide, slowly add N-Bromosuccinimide (2.1 eq.) or a solution of Bromine (2.1 eq.) in acetic acid portion-wise.

-

Maintain the temperature below 30°C during the addition.

-

Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC). The acetanilide intermediate directs the two bromine atoms to the positions para and ortho to the activating acetamido group.

-

Causality: The acetamido group is an ortho-, para-director. The para position (position 4 relative to the amino group) and the other available ortho position (position 6) are brominated.

-

-

Deprotection (Hydrolysis):

-

Carefully add concentrated HCl to the reaction mixture.

-

Heat the mixture to reflux (approx. 100-110°C) for 2-3 hours to hydrolyze the acetamide back to the amine.

-

Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the free amino group to yield the final product.

-

-

Work-up and Purification:

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.[1]

-

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Caption: Standard analytical workflow for compound validation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. An additional broad signal will correspond to the two protons of the amino group. For a similar compound, 4,6-Dibromo-2-chloroaniline, aromatic protons appear as doublets around δ 7.45 and 7.34 ppm.[4]

-

¹³C NMR Spectroscopy: The carbon NMR will display six signals for the six unique carbon atoms of the aromatic ring, confirming the substitution pattern.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 285.36 g/mol . Crucially, due to the presence of two bromine atoms and one chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion cluster, which serves as a definitive confirmation of the elemental composition.

-

Melting Point: The measured melting point of the purified sample should be sharp and consistent with the literature value of 95 °C, indicating high purity.[2]

Applications in Research and Drug Development

Halogenated anilines are foundational building blocks in medicinal chemistry and materials science.[1] The presence of multiple halogen atoms on this compound offers several strategic advantages:

-

Orthogonal Reactivity: The different halogens (Br and Cl) can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the stepwise and controlled construction of complex molecular architectures.

-

Modulation of Physicochemical Properties: Halogens can modulate properties like lipophilicity, metabolic stability, and binding affinity of a final drug candidate. Chlorine, in particular, is found in a significant number of FDA-approved drugs and is known to enhance therapeutic efficacy in many cases.[5]

-

Intermediate for Heterocycles: The aniline functionality can be used to construct a wide range of nitrogen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals.

Its use as an intermediate is critical in the synthesis of dyes, agrochemicals, and, most notably, pharmaceuticals.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements: It is classified as causing skin and serious eye irritation.[6] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[6][7]

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[6][8]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[3][6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

References

- 1. CAS 874-18-0: this compound | CymitQuimica [cymitquimica.com]

- 2. chem-casts.com [chem-casts.com]

- 3. This compound - CAS:874-18-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Data for 2,4-Dibromo-6-chloroaniline: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dibromo-6-chloroaniline, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound. In the absence of direct experimental spectra in publicly available databases, this guide leverages predictive modeling and comparative analysis with structurally similar haloanilines to offer a robust and scientifically grounded interpretation of its spectroscopic characteristics.

Introduction

This compound is a substituted aromatic amine containing bromine and chlorine atoms on the benzene ring. Its precise structural elucidation is paramount for its application in synthetic chemistry and drug discovery. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of such compounds. This guide will explore the predicted spectroscopic data for this compound, providing a detailed analysis of the expected spectral features and the underlying principles.

Molecular Structure and Isotopic Considerations

The structure of this compound, with the IUPAC name this compound, is presented below. The presence of bromine and chlorine isotopes (Br-79, Br-81; Cl-35, Cl-37) will have a significant impact on the mass spectrum, leading to a characteristic isotopic pattern for the molecular ion and its fragments.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below. These predictions are based on established computational models and comparison with experimentally determined spectra of similar haloanilines.[1][2][3]

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The amino group protons will likely appear as a broad singlet.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | 7.5 - 7.7 | Doublet | 1H |

| H-5 | 7.2 - 7.4 | Doublet | 1H |

| -NH₂ | 4.0 - 5.0 | Broad Singlet | 2H |

Disclaimer: Predicted values are based on computational models and may vary from experimental results.

The chemical shifts are influenced by the electronic effects of the halogen and amino substituents. The electron-withdrawing nature of the halogens will deshield the aromatic protons, causing them to resonate at a higher chemical shift (downfield).

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show six distinct signals, one for each carbon atom in the benzene ring, due to the lack of symmetry in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 142 - 145 |

| C-2 | 118 - 121 |

| C-3 | 133 - 136 |

| C-4 | 115 - 118 |

| C-5 | 130 - 133 |

| C-6 | 110 - 113 |

Disclaimer: Predicted values are based on computational models and may vary from experimental results.

The carbons directly attached to the electronegative halogen and nitrogen atoms (C-1, C-2, C-4, C-6) are expected to be the most deshielded.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C-N bonds of the primary amine, as well as absorptions related to the substituted benzene ring and carbon-halogen bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3450 - 3500 | Medium |

| N-H Stretch (symmetric) | 3350 - 3400 | Medium |

| Aromatic C-H Stretch | 3050 - 3100 | Weak |

| N-H Bend (scissoring) | 1600 - 1630 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1580 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-Br Stretch | 500 - 650 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Disclaimer: Predicted values are based on computational models and may vary from experimental results.

The presence of two distinct N-H stretching bands is a hallmark of a primary amine. The positions of the C-X (halogen) stretching frequencies are in the fingerprint region and can be complex.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method. The presence of two bromine atoms and one chlorine atom will result in a complex and highly characteristic isotopic pattern for the molecular ion peak.

Predicted Mass Spectrometry Data

The monoisotopic mass of this compound (C₆H₄⁷⁹Br₂³⁵Cl¹⁴N) is approximately 282.8 g/mol . The mass spectrum will show a cluster of peaks for the molecular ion due to the various isotopic combinations of bromine and chlorine.

| Ion | m/z (most abundant isotopes) | Key Features |

| [M]⁺ | 283, 285, 287, 289 | Isotopic pattern characteristic of two Br and one Cl atoms. |

| [M-Br]⁺ | 204, 206, 208 | Loss of a bromine radical. |

| [M-Cl]⁺ | 248, 250, 252 | Loss of a chlorine radical. |

| [M-HCN]⁺ | 256, 258, 260, 262 | Loss of hydrogen cyanide. |

Disclaimer: Predicted values are based on computational models and may vary from experimental results.

Caption: Predicted Fragmentation Pathway of this compound

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

-

Instrument Setup: Insert the sample into the NMR spectrometer and follow the instrument's software instructions for locking, shimming, and acquiring the ¹H and ¹³C NMR spectra.

Caption: NMR Sample Preparation Workflow

ATR-FTIR Spectroscopy

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Caption: ATR-FTIR Spectroscopy Workflow

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

Caption: EI-MS Experimental Workflow

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging computational tools and comparing with known data of structurally related compounds, a comprehensive spectroscopic profile has been established. This information is critical for the unambiguous identification and characterization of this important chemical intermediate in research and development settings. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.

References

An In-Depth Technical Guide to ¹H and ¹³C NMR Spectra of Halogenated Anilines

Introduction

Halogenated anilines are a critical class of compounds, serving as fundamental building blocks and intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their electronic and structural properties, profoundly influenced by the nature and position of the halogen substituent, dictate their reactivity and biological activity. Consequently, the precise and unambiguous structural characterization of these molecules is paramount for researchers, scientists, and drug development professionals. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing unparalleled insight into the molecular framework.

This in-depth technical guide provides a comprehensive exploration of the ¹H and ¹³C NMR spectra of halogenated anilines. Moving beyond a mere catalog of data, this guide delves into the causality behind observed spectral patterns, grounded in the fundamental principles of substituent effects. It is designed to equip researchers with the expertise to confidently interpret spectra, predict spectral features, and utilize NMR as a self-validating system for structural elucidation and quality control in a drug development context.

Fundamentals of NMR Spectroscopy for Halogenated Anilines

Nuclear Magnetic Resonance spectroscopy is a phenomenon based on the magnetic properties of atomic nuclei.[1] For the analysis of halogenated anilines, ¹H and ¹³C NMR are the most informative techniques. The key parameters derived from these spectra are:

-

Chemical Shift (δ): This indicates the electronic environment of a nucleus.[2] Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).

-

Multiplicity (Splitting Pattern): This arises from spin-spin coupling between neighboring, non-equivalent nuclei and reveals the number of adjacent protons. The 'n+1 rule' is a fundamental concept for interpreting these patterns.[3]

-

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity and stereochemistry of the molecule.

The ¹H NMR Spectra of Halogenated Anilines: A Detailed Analysis

The ¹H NMR spectrum of a halogenated aniline is characterized by signals from the aromatic protons and the amino (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons are exquisitely sensitive to the nature and position of the halogen substituent.

The Dual Nature of Halogen Substituents: Inductive vs. Resonance Effects

Halogens exert two opposing electronic effects that govern the chemical shifts of the aromatic protons:

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma (σ) bond framework. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para). This electron withdrawal is a deshielding effect, tending to shift proton signals downfield.[4]

-

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the benzene ring.[4][5][6] This increases electron density, particularly at the ortho and para positions, causing a shielding effect (upfield shift).

The net effect on the chemical shift is a balance of these two competing forces. For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution, yet they are still ortho, para-directing due to the resonance stabilization of the intermediate.[5]

Positional Isomerism: Deciphering Ortho, Meta, and Para Substitution

The substitution pattern dictates the symmetry and, consequently, the complexity of the aromatic region of the ¹H NMR spectrum.

-

para-Substituted Anilines: These compounds possess a C₂ axis of symmetry. This results in a deceptively simple spectrum, often appearing as two doublets (an AA'BB' system). The protons ortho to the -NH₂ group are equivalent, as are the protons ortho to the halogen.

-

meta-Substituted Anilines: These isomers are unsymmetrical, leading to four distinct signals for the aromatic protons. The splitting patterns can be complex, often exhibiting doublets, triplets, and doublet of doublets.

-

ortho-Substituted Anilines: Similar to the meta isomers, these are also unsymmetrical and display four separate signals in the aromatic region with complex multiplicities.

The Amino (-NH₂) Protons

The signal for the -NH₂ protons in anilines is typically a broad singlet.[7] Its chemical shift is variable and highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange with trace amounts of water or acid. In many deuterated solvents, this signal can be exchanged with deuterium upon addition of a drop of D₂O, leading to its disappearance from the spectrum, a useful diagnostic tool.

Comparative ¹H NMR Data for Halogenated Anilines

The following table summarizes typical ¹H NMR chemical shift data for various halogenated anilines, illustrating the trends discussed.

| Compound | Aromatic Protons Chemical Shifts (δ, ppm) | -NH₂ Protons (δ, ppm) |

| Aniline | 6.76 (d, 2H), 6.86 (t, 1H), 7.26 (t, 2H) | 3.63 (s, 2H) |

| 4-Fluoroaniline | 6.62 (dd, 2H), 6.89 (t, 2H) | 3.60 (s, 2H) |

| 4-Chloroaniline | 6.61 (d, 2H), 7.10 (d, 2H) | 3.65 (s, 2H) |

| 4-Bromoaniline | 6.54 (d, 2H), 7.21 (d, 2H) | 3.35 (s, 2H) |

| 4-Iodoaniline | 6.47 (d, 2H), 7.40 (d, 2H) | 3.61 (s, 2H) |

| 3-Chloroaniline | ~6.6-7.1 (m, 4H) | ~3.7 (br s, 2H) |

| 2-Fluoroaniline | ~6.6-7.1 (m, 4H) | ~3.8 (br s, 2H) |

Note: Data compiled from various sources, including SDBS and literature.[7][8][9][10][11] Spectra are typically recorded in CDCl₃ unless otherwise noted. Chemical shifts are approximate and can vary with experimental conditions.

The ¹³C NMR Spectra of Halogenated Anilines: A Deeper Look

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are also profoundly influenced by the halogen substituent's inductive and resonance effects.

Substituent Chemical Shift (SCS) Effects

The effect of a substituent on the chemical shift of the aromatic carbons can be predicted and analyzed by considering its impact on the ipso (the carbon directly attached to the substituent), ortho, meta, and para carbons.

-

Ipso-Carbon (C-X): The chemical shift of the carbon directly bonded to the halogen is heavily influenced by the halogen's electronegativity and the "heavy atom effect." For F and Cl, the deshielding inductive effect dominates. For Br and I, the large number of electrons leads to significant shielding (upfield shift), a phenomenon known as the heavy atom effect.

-

Ortho-Carbons: These carbons experience both the -I and +R effects. The net result is typically a slight shielding or deshielding depending on the halogen.

-

Meta-Carbons: The resonance effect is minimal at the meta position. Therefore, the chemical shift is primarily governed by the weak inductive effect, resulting in a slight downfield shift.

-

Para-Carbon: This position is strongly influenced by the resonance effect, leading to increased electron density and a significant upfield (shielding) shift.

The carbon attached to the amino group (ipso-C-NH₂) is also significantly shielded due to the strong electron-donating nature of the nitrogen lone pair.

Tabulated ¹³C NMR Data for Halogenated Anilines

The table below presents characteristic ¹³C NMR chemical shifts for para-substituted halogenated anilines, which clearly demonstrate the substituent effects.

| Compound | C-NH₂ (δ, ppm) | C-ortho to NH₂ (δ, ppm) | C-meta to NH₂ (δ, ppm) | C-X (δ, ppm) |

| Aniline | 146.57 | 115.12 | 129.30 | 118.40 |

| 4-Fluoroaniline | 142.57 | 116.10 | 115.69 | 156.38 |

| 4-Chloroaniline | 145.17 | 116.59 | 129.42 | 123.51 |

| 4-Bromoaniline | 145.70 | 117.00 | 132.27 | 110.44 |

| 4-Iodoaniline | 146.35 | 117.60 | 138.20 | 79.68 |

Note: Data compiled from various sources, including SDBS and literature.[7][8][12] Spectra are typically recorded in CDCl₃. The assignments reflect the positions relative to the -NH₂ group.

Advanced NMR Techniques for Unambiguous Assignment

While 1D NMR is often sufficient for simple isomers, complex substitution patterns or overlapping signals can necessitate the use of two-dimensional (2D) NMR techniques for confident structural assignment.[13]

-

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled.[14][15] A cross-peak between two signals in a COSY spectrum indicates that the corresponding protons are on adjacent carbons (typically ³J coupling). This is invaluable for tracing the connectivity of the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbons to which they are directly attached.[14] It provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of protonated carbons.

The workflow for using these techniques is visualized below.

Caption: Workflow for structural elucidation using 2D NMR.

Experimental Protocols for High-Quality NMR Spectra

Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the aniline sample. CDCl₃ is a common choice, but DMSO-d₆ or Acetone-d₆ may be required for less soluble compounds.

-

Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.6-0.7 mL of deuterated solvent.

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (δ = 0.00 ppm). It is often pre-dissolved in the deuterated solvent.

NMR Data Acquisition

The following are general parameters that serve as a good starting point. Optimization may be required based on the specific instrument and sample.

Caption: Key acquisition parameters for ¹H and ¹³C NMR.

Application in Drug Development and Quality Control

In the pharmaceutical industry, NMR spectroscopy is an indispensable tool for ensuring the quality, safety, and efficacy of drug substances and products.[1][16][17][18] For halogenated anilines used as starting materials or intermediates, NMR provides:

-

Structure Verification: Confirms the identity and isomeric purity of the material, ensuring the correct starting point for a synthetic route.

-

Purity Assessment (qNMR): Quantitative NMR (qNMR) can be used to determine the purity of a substance with high accuracy without the need for a specific reference standard of the impurities.[16]

-

Impurity Profiling: Identifies and quantifies process-related impurities or degradation products, which is a critical aspect of regulatory submissions.[1]

Conclusion

The ¹H and ¹³C NMR spectra of halogenated anilines are rich with structural information. A thorough understanding of the interplay between inductive and resonance effects, coupled with a systematic approach to spectral interpretation, empowers researchers to elucidate molecular structures with a high degree of confidence. The strategic application of 1D and 2D NMR techniques provides a robust, self-validating framework for analysis. For professionals in drug development, mastering the interpretation of these spectra is not merely an academic exercise but a critical skill for ensuring the integrity and quality of pharmaceutical materials from the earliest stages of discovery through to production.

References

- 1. rroij.com [rroij.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 4-Bromoaniline(106-40-1) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Iodoaniline(540-37-4) 1H NMR [m.chemicalbook.com]

- 11. 4-Fluoroaniline(371-40-4) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. nmr.oxinst.com [nmr.oxinst.com]

- 16. tandfonline.com [tandfonline.com]

- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

A Comprehensive Guide to the Safe Handling of 2,4-Dibromo-6-chloroaniline in Research and Development

An in-depth technical guide to the safety, handling, and MSDS of 2,4-Dibromo-6-chloroaniline for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, it is imperative to approach novel and reactive compounds with a blend of theoretical knowledge and practical wisdom. This guide provides an in-depth analysis of the safety protocols, handling procedures, and critical data for this compound, a halogenated aromatic amine increasingly utilized in the synthesis of pharmaceuticals and other advanced materials.[1] This document moves beyond a simple recitation of MSDS information, offering a synthesized perspective grounded in established safety principles and field-proven best practices.

Compound Identification and Hazard Profile

This compound is a solid organic compound characterized by a benzene ring substituted with two bromine atoms, one chlorine atom, and an amino group.[1] This substitution pattern imparts specific reactivity and, more importantly, a distinct toxicological profile that necessitates stringent handling protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 874-18-0 | |

| Molecular Formula | C₆H₄Br₂ClN | |

| Molecular Weight | 285.36 g/mol | |

| Appearance | Orange to Brown powder/crystal | [1] |

| Melting Point | 94-96 °C | [2] |

The primary hazards associated with this compound are well-documented through its Globally Harmonized System (GHS) classification. It is crucial to understand that these classifications represent potential health effects upon exposure.

Table 2: GHS Hazard Classification for Similar Halogenated Anilines

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information for 2,6-Dibromo-4-chloroaniline and 4-Bromo-2,6-dichloroaniline from PubChem.[3][4]

Engineering Controls: The First Line of Defense

The cornerstone of safely handling potent powders like this compound is the implementation of robust engineering controls to minimize exposure.

-

Primary Enclosure: All manipulations of the solid compound, including weighing and transferring, must be conducted within a certified chemical fume hood. For highly sensitive weighing operations where air currents may be a concern, a ventilated balance enclosure or a glove box is recommended.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

The causality behind this stringent requirement is the potential for fine powders to become airborne, leading to inhalation exposure.[7] A standard laboratory bench is unacceptable for handling this compound in its solid form.

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are primary, a comprehensive PPE strategy is essential for mitigating the risk of dermal, ocular, and respiratory exposure.

-

Hand Protection: The selection of appropriate gloves is critical. Halogenated aromatic compounds can permeate or degrade common glove materials. For incidental contact, double-gloving with nitrile gloves is a common practice. However, for extended handling or in the event of a spill, heavy-duty gloves with proven resistance are necessary. Always consult the glove manufacturer's compatibility charts for specific breakthrough times and degradation data.[8][9][10] The rationale for double-gloving is to provide a primary barrier that can be doffed immediately upon contamination, leaving a clean glove underneath.

-

Eye and Face Protection: Chemical safety goggles are mandatory. When there is a risk of splashing, a face shield should also be worn.

-

Body Protection: A fully buttoned laboratory coat is required. For larger quantities or tasks with a higher risk of contamination, a chemically resistant apron or suit may be necessary.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates must be used.[11][12][13][14]

Safe Handling and Experimental Workflows

A systematic approach to handling this compound is crucial to prevent contamination and exposure.

The process of weighing a potent powder is a high-risk activity that demands a specific and meticulous workflow.

-

Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the work surface with disposable bench paper.

-

Tare Method:

-

Place a sealable container (e.g., a vial with a screw cap) on the balance and tare it.

-

Transfer the tared container to the fume hood.

-

Carefully add the this compound powder to the container.

-

Seal the container before removing it from the fume hood.

-

Place the sealed container back on the balance to obtain the final weight.

-

-

Cleanup: Use disposable tools (e.g., spatulas) and dispose of them as hazardous waste immediately after use.

This "tare method" minimizes the time the open powder is on the balance, reducing the risk of contamination of the balance and the surrounding area.

-

Solvent Addition: Add the solvent to the sealed container containing the pre-weighed this compound inside the chemical fume hood.

-

Dissolution: Cap the container and mix using a vortex or sonicator until the solid is fully dissolved.

This approach prevents the generation of dust that can occur when adding a solid to a liquid.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

For a small spill of solid this compound:

-

Evacuate and Secure: Alert others in the immediate area and restrict access.

-

Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical safety goggles. A respirator may be necessary depending on the size of the spill.

-

Containment: Gently cover the spill with an absorbent material compatible with halogenated compounds. Avoid dry sweeping, which can generate dust.

-

Cleanup: Moisten the absorbent material with a suitable solvent (e.g., isopropanol) to prevent dust generation and carefully scoop the mixture into a labeled hazardous waste container.

-

Decontamination: Decontaminate the spill area using a suitable cleaning solution. There are commercially available decontamination solutions for aromatic amines that include colorimetric wipes to verify the effectiveness of the cleanup.[15][16]

-

Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste.

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Storage, Waste Disposal, and Environmental Fate

-

Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Waste Disposal: All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[17] Halogenated organic compounds are specifically regulated, and it is crucial to follow these guidelines.[18] The EPA provides specific waste codes for halogenated organic waste.[19]

-

Environmental Fate: Chlorinated and brominated anilines are of environmental concern due to their potential for persistence and toxicity in aquatic ecosystems.[20][21] Their entry into the environment can occur through wastewater discharge and accidental spills.[20] Therefore, preventing any release into the environment is a primary responsibility of the researcher.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it requires a deep understanding of the compound's potential hazards and a commitment to a culture of safety. By implementing robust engineering controls, utilizing appropriate PPE, and adhering to meticulous handling protocols, researchers can mitigate the risks associated with this valuable synthetic intermediate. This guide serves as a foundational document, but it is incumbent upon each scientist to seek out additional information and apply sound judgment in their specific experimental context.

References

- 1. usbio.net [usbio.net]

- 2. 2,6-Dibromo-4-chloroaniline | C6H4Br2ClN | CID 625286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2,6-dichloroaniline | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aromatic Amine Pollution → Term [pollution.sustainability-directory.com]

- 7. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]

- 8. static.csbsju.edu [static.csbsju.edu]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. restoredcdc.org [restoredcdc.org]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A [cdc.gov]

- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers [cdc.gov]

- 14. international.skcinc.com [international.skcinc.com]

- 15. skcltd.com [skcltd.com]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]

- 18. wku.edu [wku.edu]

- 19. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biodegradability of chlorinated anilines in waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Introduction [openknowledge.fao.org]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of Anilines

Abstract

Anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] Their utility is intrinsically linked to the high reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS), a consequence of the powerful electron-donating nature of the amino group. This guide provides an in-depth exploration of the core principles governing the EAS reactions of anilines. We will dissect the underlying mechanisms that dictate their reactivity and regioselectivity, address the significant challenges posed by their heightened reactivity—namely polysubstitution and oxidation—and present field-proven strategies for controlling these reactions to achieve desired synthetic outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on leveraging aniline chemistry in their work.

The Aniline Archetype: A Double-Edged Sword in Electrophilic Aromatic Substitution

The amino group (-NH₂) of aniline profoundly influences the reactivity of the aromatic ring. As a potent activating group, it donates its lone pair of electrons into the benzene ring through resonance.[2][3][4] This donation significantly increases the electron density of the ring, making it highly nucleophilic and thus exceptionally reactive towards electrophiles—far more so than benzene itself.[2][5]

Mechanism of Activation and Directing Effects

The heightened reactivity is not uniform across the aromatic ring. The resonance delocalization of the nitrogen's lone pair results in an accumulation of negative charge specifically at the ortho and para positions.[3][6]

This is visualized through the following resonance structures:

References

- 1. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 3. Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum [forum.prutor.ai]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

Crystal Structure of Substituted Anilines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Aniline and its substituted derivatives are foundational scaffolds in medicinal chemistry and materials science. The seemingly subtle act of substituting the aniline core dramatically alters its electronic and steric properties, which in turn dictates the intricate three-dimensional arrangement of molecules in the solid state. This crystal structure is a critical determinant of a compound's physicochemical properties, including solubility, melting point, stability, and, crucially for pharmaceuticals, bioavailability. This in-depth guide provides a technical exploration of the principles governing the crystal packing of substituted anilines. We will dissect the key intermolecular interactions, provide field-proven methodologies for their characterization, and present a comparative analysis of representative substituted anilines to illuminate the structure-property relationships that are paramount for rational drug design and materials engineering.

Introduction: The Significance of Solid-State Architecture

Substituted anilines are a class of organic compounds derived from aniline through the replacement of one or more hydrogen atoms on the aromatic ring or the amino group with various functional groups.[1] The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrogen-bond donors or acceptors—exerts a profound influence on the supramolecular assembly in the crystalline state. Understanding and controlling this solid-state architecture is not merely an academic exercise; it is a cornerstone of modern drug development. A specific crystalline form, or polymorph, can exhibit unique properties that can mean the difference between a successful therapeutic agent and a failed candidate. This guide will provide the foundational knowledge for researchers to anticipate and interpret the crystalline behavior of these vital compounds.

The Supramolecular Toolkit: Key Intermolecular Interactions

The crystal packing of substituted anilines is a delicate energetic balance of various non-covalent interactions. The final crystal lattice represents the most thermodynamically stable arrangement under a given set of conditions. The dominant forces at play are hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The Primary Directional Force

Hydrogen bonds are the most significant directional interactions in the crystal structures of many aniline derivatives.[2] The amino group (-NH₂) of aniline is an excellent hydrogen bond donor, while substituents containing electronegative atoms like oxygen (e.g., -NO₂, -OCH₃) and nitrogen can act as acceptors.

-

N-H···O/N Interactions: In nitroanilines, for instance, strong N-H···O hydrogen bonds between the amino group of one molecule and the nitro group of a neighboring molecule are primary determinants of the packing pattern.[3] These interactions can lead to the formation of well-defined motifs such as chains or dimers.

-

Influence of Substituents: Electron-withdrawing groups, like a nitro group, can increase the acidity of the N-H protons, leading to stronger hydrogen bonds. Conversely, electron-donating groups may weaken these interactions. The interplay between these forces directs the formation of complex intermolecular networks.[4]

Halogen Bonding: A Directional and Tunable Interaction

Often overlooked, halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the "σ-hole") and a nucleophilic site.[5][6] In halo-substituted anilines, this interaction can be a powerful tool in crystal engineering.

-

C-X···A Interactions (X = Cl, Br, I; A = O, N): The strength of the halogen bond increases with the polarizability of the halogen, following the trend I > Br > Cl > F. In crystal structures, one can observe short contacts between a halogen atom on one aniline molecule and a nitro group oxygen or an amino group nitrogen on another. The presence of these interactions can significantly influence the crystal packing, sometimes overriding the expected hydrogen bonding patterns.

π-π Stacking: The Aromatic Handshake

The aromatic rings of aniline derivatives participate in π-π stacking interactions, which, while generally weaker than hydrogen bonds, are crucial for dense packing. These interactions are not typically a direct face-to-face "sandwich" stacking, which is electrostatically repulsive. Instead, they manifest in two primary geometries:

-

Parallel-displaced: The aromatic rings are parallel but offset from one another.

-

T-shaped (or edge-to-face): The edge of one aromatic ring points towards the face of another.

The electronic nature of the substituents modulates the strength and geometry of these interactions. Electron-rich rings tend to stack with electron-poor rings to maximize electrostatic attraction.[7]

Experimental Determination of Crystal Structures

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid.[8]

The Single-Crystal X-ray Diffraction Workflow

The process of determining a crystal structure via SC-XRD is a multi-step, self-validating system that ensures high-fidelity results.

-

Crystal Growth (The Art of the Science):

-

Causality: The primary prerequisite for SC-XRD is a high-quality single crystal, typically 0.1-0.3 mm in size, free of cracks and defects. The goal is to allow molecules to slowly and orderly assemble into a repeating lattice.

-

Methodology: Slow evaporation of a saturated solution is the most common method for small organic molecules.

-

Prepare a nearly saturated solution of the purified substituted aniline in a suitable solvent (e.g., ethanol, acetone, ethyl acetate). The ideal solvent is one in which the compound is moderately soluble.

-

Filter the solution into a clean, dust-free vial.

-

Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows for slow, controlled evaporation.

-

Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks. Patience is critical.

-

-

-

Crystal Mounting and Data Collection:

-

Causality: The crystal must be mounted and cooled to minimize thermal vibrations of the atoms, which leads to a sharper diffraction pattern and a more precise structure.

-

Methodology:

-

A suitable crystal is selected under a microscope and mounted on a specialized loop or fiber.

-

The mounted crystal is placed on the goniometer head of the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100 K).

-

The instrument, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of angles.[9] At each orientation, the crystal is irradiated with X-rays, and the resulting diffraction pattern is recorded by the detector.[8]

-

-

-

Structure Solution and Refinement:

-

Causality: The diffraction pattern contains information about the crystal's unit cell dimensions and the arrangement of atoms within it. Computational methods are used to translate this reciprocal space data into a real-space atomic model.

-

Methodology:

-

The collected diffraction data are processed to determine the unit cell parameters and the space group (which describes the symmetry of the crystal).

-

Initial atomic positions are determined using direct methods or Patterson methods, which are computational algorithms that phase the diffraction data.

-

The resulting structural model is then refined using a least-squares method. This iterative process adjusts the atomic positions and thermal parameters to minimize the difference between the observed diffraction intensities and those calculated from the model.

-

-

Trustworthiness: The quality of the final structure is assessed by the R-factor (R1). A value below 5% (0.05) is indicative of a well-refined structure for a small molecule.

-

Case Studies: The Impact of Substitution

To illustrate the principles discussed, let's compare the crystal structures of three representative para-substituted anilines: p-nitroaniline (an electron-withdrawing group), 4-chloro-2-nitroaniline (a combination of electron-withdrawing and halogen groups), and 4-methoxy-2-nitroaniline (an electron-donating group).

| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | CCDC Number |

| p-Nitroaniline | C₆H₆N₂O₂ | Monoclinic | P2₁/n | Strong N-H···O hydrogen bonds forming chains; π-π stacking. | 112155 |

| 4-Chloro-2-nitroaniline | C₆H₅ClN₂O₂ | Monoclinic | P2₁/c | N-H···O hydrogen bonds linking molecules into ribbons; C-H···O interactions. | N/A |